molecular formula C30H30NO3PS B12081481 (R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12081481
M. Wt: 515.6 g/mol
InChI Key: LJVIRCGVEIEVNU-FIMWSPJOSA-N
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Description

®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a phosphanyl group, a benzo[d][1,3]dioxole moiety, and a sulfinamide group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring, the introduction of the phosphanyl group, and the attachment of the sulfinamide moiety. Common reagents used in these reactions include phosphine ligands, sulfinyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: The phosphanyl group can be reduced to phosphine oxides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Typical conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group would yield sulfonamides, while reduction of the phosphanyl group would produce phosphine oxides.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in various catalytic reactions. Its unique structure allows it to coordinate with metal centers, facilitating reactions such as hydrogenation and cross-coupling.

Biology

In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, ®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs.

Industry

In industry, this compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in large-scale production.

Mechanism of Action

The mechanism of action of ®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphanyl group can coordinate with metal centers, while the sulfinamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    ®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfoxide: Similar structure but with a sulfoxide group instead of a sulfinamide group.

Uniqueness

The uniqueness of ®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide lies in its combination of a phosphanyl group, a benzo[d][1,3]dioxole moiety, and a sulfinamide group. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C30H30NO3PS

Molecular Weight

515.6 g/mol

IUPAC Name

N-[(S)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C30H30NO3PS/c1-30(2,3)36(32)31-29(22-13-7-4-8-14-22)25-19-26-27(34-21-33-26)20-28(25)35(23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-20,29,31H,21H2,1-3H3/t29-,36?/m0/s1

InChI Key

LJVIRCGVEIEVNU-FIMWSPJOSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H](C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3

Origin of Product

United States

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